Cas no 15687-18-0 (2-(4-Chlorophenyl)-4-methylpentane-2,4-diol)

15687-18-0 structure
Nome del prodotto:2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-chlorophenyl)-4-methylpentane-2,4-diol
- 2,4-Pentanediol,2-(4-chlorophenyl)-4-methyl-
- 2-(4-Chlorophenyl)-4-methyl-2,4-pentanediol
- 2-(p-Chlorophenyl)-4-methyl-2,4-pentanediol
- 2-(p-Chlorophenyl)-4-methylpentane-2,4-diol
- 2,4-Pentanediol, 2-(p-chlorophenyl)-4-methyl-
- 2-Methyl-4-(p-chlorophenyl)-2,4-pentanediol
- BRN 2108769
- Fempentadiol
- Fempentadiol [INN-Spanish]
- Fenpentadiol [INN:DCF]
- Fenpentadiolum
- Fenpentadiolum [INN-Latin]
- RD 292
- RD 6002
- Tredum
- UNII-BLO7300903
- Fentredum
- 15687-18-0
- BLO7300903
- FENPENTADIOL [MI]
- Z1509669212
- CHEMBL2106273
- FENPENTADIOL [MART.]
- NS00025101
- AKOS027201214
- 1-(P-CHLOROPHENYL)-1,3,3-TRIMETHYL-1,3-PROPANEDIOL
- Q5443569
- EINECS 239-782-5
- SCHEMBL48969
- DTXSID9023047
- FENPENTADIOL [WHO-DD]
- EN300-253738
- CHEBI:134940
- RD-292
- FENPENTADIOL [INN]
- Fenpentadiol
- 2-(4-Chlorophenyl)-4-methylpentane-2,4-diol
-
- MDL: MFCD00868177
- Inchi: InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3
- Chiave InChI: SNJDSTGQYRTZJT-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(C(CC(O)(C)C)(C)O)=CC=1
Proprietà calcolate
- Massa esatta: 228.09181
- Massa monoisotopica: 228.0917075g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 210
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 40.5Ų
- XLogP3: 2.2
Proprietà sperimentali
- Densità: 1.166±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 76.5 ºC
- Punto di ebollizione: 327.37°C (rough estimate)
- Indice di rifrazione: 1.5434 (estimate)
- Solubilità: Molto leggermente solubile (0,53 g/l) (25°C),
- PSA: 40.46
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Informazioni sulla sicurezza
- Tossicità:LD50 in male, female mice, rats (mg/kg): 940, 995, 1200, 1250 orally (Kriegel)
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C613053-2.5mg |
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol |
15687-18-0 | 2.5mg |
45.00 | 2021-08-15 | ||
Enamine | EN300-253738-0.25g |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol |
15687-18-0 | 95% | 0.25g |
$770.0 | 2024-06-19 | |
Enamine | EN300-253738-5.0g |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol |
15687-18-0 | 95% | 5.0g |
$4517.0 | 2024-06-19 | |
1PlusChem | 1P00AMPX-50mg |
fenpentadiol |
15687-18-0 | 95% | 50mg |
$437.00 | 2025-02-25 | |
Aaron | AR00AMY9-250mg |
fenpentadiol |
15687-18-0 | 95% | 250mg |
$1084.00 | 2025-01-23 | |
1PlusChem | 1P00AMPX-100mg |
fenpentadiol |
15687-18-0 | 95% | 100mg |
$634.00 | 2025-02-25 | |
A2B Chem LLC | AE95205-500mg |
Fenpentadiol |
15687-18-0 | 90% | 500mg |
$1313.00 | 2024-04-20 | |
A2B Chem LLC | AE95205-1g |
Fenpentadiol |
15687-18-0 | 90% | 1g |
$1674.00 | 2024-04-20 | |
A2B Chem LLC | AE95205-5g |
Fenpentadiol |
15687-18-0 | 90% | 5g |
$4790.00 | 2024-04-20 | |
Enamine | EN300-253738-0.1g |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol |
15687-18-0 | 95% | 0.1g |
$539.0 | 2024-06-19 |
2-(4-Chlorophenyl)-4-methylpentane-2,4-diol Letteratura correlata
-
Sándor B. ?tv?s,C. Oliver Kappe Green Chem. 2021 23 6117
-
Caizhen Yue,Yasuhiro Yamashita,Shū Kobayashi Green Chem. 2021 23 1989
15687-18-0 (2-(4-Chlorophenyl)-4-methylpentane-2,4-diol) Prodotti correlati
- 1259479-39-4(Ethyl 3-bromopyrazine-2-carboxylate)
- 1403767-14-5(tert-butyl N-[[trans-3-aminocyclopentyl]methyl]carbamate)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 137238-82-5(Acetic acid, (2-propenyloxy)-, phenylmethyl ester)
- 897459-91-5(N-(2-chlorophenyl)-2-{6-phenylimidazo2,1-b1,3thiazol-3-yl}acetamide)
- 2648946-41-0(2-4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-ylethan-1-amine dihydrochloride)
- 162285-07-6(tert-butyl (3R)-3-aminodecanoate)
- 2229415-55-6(3-chloro-4-(difluoromethoxy)phenylmethanethiol)
- 109535-73-1(3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)
- 2172163-98-1(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidopropanoic acid)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
